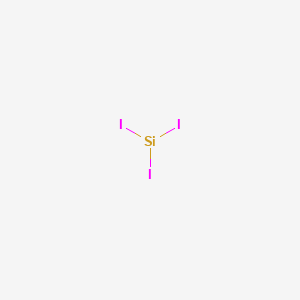

Triiodosilane

Description

Properties

IUPAC Name |

triiodosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI3Si/c1-4(2)3/h4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAPJAGHXMPFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH](I)(I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.806 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-72-0 | |

| Record name | Triiodosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Triiodosilane (SiHI₃)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triiodosilane (SiHI₃) is a reactive iodosilane (B88989) compound of significant interest in the fields of materials science and synthetic chemistry. As a precursor for the deposition of silicon-containing thin films in semiconductor manufacturing and a versatile reagent for specific chemical transformations, a comprehensive understanding of its chemical properties is essential for its effective and safe application. This document provides an in-depth technical overview of the physical, spectroscopic, and reactive characteristics of this compound, including detailed experimental protocols for its synthesis and guidelines for safe handling.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1][2] Its fundamental physical and chemical identifiers are summarized below.

| Property | Value |

| Molecular Formula | HI₃Si[3][4] |

| Molecular Weight | 409.807 g/mol [3][5] |

| CAS Number | 13465-72-0[3][4] |

| Appearance | Clear, colorless oil/liquid[1][2] |

| Boiling Point | 216.9°C at 760 mmHg[5][6][7] 95-96°C at unspecified pressure[1] 95°C at 12 Torr[2] 98-102°C at 15 Torr[1] |

| Melting Point | 8°C[2] |

| Vapor Pressure | 0.201 mmHg at 25°C[5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key NMR and calculated vibrational data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of this compound.

| Spectrum | Nucleus | Solvent | Chemical Shift (δ) | Coupling Constant (J) |

| ¹H NMR | ¹H | C₆D₆ | 3.91 ppm (singlet) | J(²⁹Si-¹H) = 327.5 Hz |

| ²⁹Si{¹H} NMR | ²⁹Si | C₆D₆ | -170.31 ppm | N/A |

Data sourced from patent literature describing the synthesis and analysis of this compound.[1]

Vibrational Spectroscopy

A semi-empirical theoretical study using the MNDO-PM3 method has calculated the vibrational modes of this compound.[8]

| Calculated Mode | Frequency (cm⁻¹) | Region |

| 1-3 | 63 - (not specified) | Far-Infrared |

| 4-9 | (not specified) - 1815 | Mid-Infrared |

These nine calculated vibrational modes provide a theoretical basis for the infrared spectroscopic analysis of the molecule.[8][9]

Reactivity and Chemical Behavior

This compound is a highly reactive compound, primarily characterized by its sensitivity to moisture and its utility as a silicon precursor.

-

Hydrolysis: this compound reacts violently with water.[3] This reaction releases flammable gases, which may ignite spontaneously.[3] The compound is known to decompose in contact with water.[10]

-

Flammability: It is classified as a flammable liquid and vapor.[3]

-

Corrosivity: The substance causes severe skin burns and eye damage.[3]

-

Applications in Synthesis:

-

Semiconductor Fabrication: It serves as a precursor for depositing silicon and silicon nitride (SiN) thin films, particularly in processes requiring a low thermal budget and high conformality, such as Atomic Layer Deposition (ALD).[1][2]

-

Pharmaceutical Synthesis: It is utilized for reductive iodination and the synthesis of acyl iodides.[2]

-

Caption: Key reaction pathways for this compound.

Synthesis of this compound

The most well-documented modern synthesis involves the halogen exchange reaction from trichlorosilane (B8805176).

Experimental Protocol: Halogen Exchange from Trichlorosilane

This method provides this compound in high yield and purity by reacting trichlorosilane with lithium iodide powder, catalyzed by a tertiary amine.[1]

Reagents and Equipment:

-

Trichlorosilane (SiHCl₃)

-

Lithium Iodide (LiI), powder form

-

N,N,N',N'-Tetraethylethylenediamine (TEEDA) or N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA) (tertiary amine catalyst)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Schlenk flask or glove box for inert atmosphere operations

-

Magnetic stirrer

-

Short path distillation apparatus

Procedure:

-

Preparation: All operations are to be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[1]

-

Reaction Setup: To a dried Schlenk flask, add lithium iodide powder (5 equivalents) and anhydrous dichloromethane to create a slurry.[1]

-

Addition of Silane: Add trichlorosilane (1 equivalent) to the slurry. The solution may develop a pink or purple color.[1]

-

Catalyst Addition: Add the tertiary amine catalyst (e.g., TEEDA, 0.05-0.10 equivalents). The color should fade to a pale yellow.[1]

-

Reaction: Seal the flask and stir the mixture at ambient temperature. The reaction progress can be monitored by ¹H NMR to confirm the consumption of trichlorosilane. The reaction may take 72-96 hours to reach completion.[1]

-

Purification: Upon completion, the crude product is purified by vacuum distillation. The main fraction of this compound typically distills at 98-102°C at 15 torr.[1] The final product is a clear, colorless oil with a purity often exceeding 98%.[1]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

GHS Hazard Classification

| Pictogram | Code | Hazard Statement |

| Flame | H226 | Flammable liquid and vapor[3] |

| Flame over Circle, Corrosion | H260 | In contact with water releases flammable gases which may ignite spontaneously[3] |

| Corrosion | H314 | Causes severe skin burns and eye damage[3] |

Handling and Storage Recommendations

-

Inert Atmosphere: Handle and store under an inert gas such as argon or nitrogen.[1][11] Protect from moisture at all times.[11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and flame-retardant protective clothing.[11][12]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[11][12] Ground and bond containers and receiving equipment to prevent static discharge.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[12]

References

- 1. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]

- 2. gelest.com [gelest.com]

- 3. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, CasNo.13465-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

The Synthesis and Discovery of Triiodosilane: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodosilane (SiHI₃), a halogenated silane (B1218182), has garnered significant interest as a precursor in the semiconductor industry for the deposition of silicon-containing films. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on its historical origins and modern preparative methods. Detailed experimental protocols, a compilation of its physical and spectroscopic properties, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers in chemistry and materials science.

Introduction

This compound, also known as iodosilane (B88989), is an inorganic compound with the chemical formula SiHI₃. It is a reactive, colorless liquid at room temperature and serves as a key intermediate in the synthesis of various organosilicon compounds and as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. The unique reactivity of the silicon-iodine and silicon-hydrogen bonds makes it a versatile reagent in synthetic chemistry. This guide delves into the historical discovery of this compound and details contemporary synthetic methodologies.

Historical Discovery: The Pioneering Work of Wöhler and Buff

The first synthesis of this compound was reported in 1857 by the renowned German chemists Friedrich Wöhler and Heinrich Buff. Their seminal work, published in Annalen der Chemie und Pharmacie, described the reaction of crystalline silicon with dry hydrogen iodide (HI) gas at elevated temperatures. This pioneering research laid the foundation for the study of halogenated silanes.

In their experiments, Wöhler and Buff observed the formation of a volatile, fuming liquid which they identified as a compound of silicon, hydrogen, and iodine. They described it as an "iodoform-like silicon compound" due to its analogous structure to iodoform (B1672029) (CHI₃). Their work was part of a broader investigation into the chemistry of silicon, which also led to the discovery of silane (SiH₄) and other silicon hydrides.

Synthetic Methodologies

While the direct reaction of silicon with hydrogen iodide is of historical importance, modern synthetic routes to this compound offer higher yields, purity, and better control. The most common contemporary methods involve the halide exchange of more readily available chlorosilanes.

Halide Exchange from Trichlorosilane (B8805176)

A prevalent and efficient method for the synthesis of this compound is the halide exchange reaction between trichlorosilane (SiHCl₃) and an iodide source, typically an alkali metal iodide such as lithium iodide (LiI). This reaction is often carried out in an inert solvent and can be catalyzed by a tertiary amine.

The overall reaction is as follows:

SiHCl₃ + 3 LiI → SiHI₃ + 3 LiCl

Experimental Protocol: Synthesis of this compound from Trichlorosilane and Lithium Iodide

-

Materials:

-

Trichlorosilane (SiHCl₃)

-

Lithium iodide (LiI), powdered

-

Tertiary amine catalyst (e.g., N,N,N',N'-tetraethylethylenediamine - TEEDA)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with powdered lithium iodide and the anhydrous solvent under an inert atmosphere.

-

The tertiary amine catalyst is added to the suspension.

-

Trichlorosilane is added dropwise to the stirred suspension at a controlled temperature.

-

The reaction mixture is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the precipitated lithium chloride. The filter cake is washed with additional anhydrous solvent.

-

The solvent is removed from the combined filtrates under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

-

This method provides this compound in high yield and purity, suitable for applications in the electronics industry.

Reaction of Silane with Hydrogen Iodide

Another method, closer to the original discovery, involves the reaction of silane (SiH₄) with hydrogen iodide (HI). This reaction can be catalyzed by aluminum iodide (AlI₃) and typically produces a mixture of iodinated silanes, including iodosilane (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), this compound (SiHI₃), and tetraiodosilane (SiI₄). The product distribution can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants.

Logical Relationship of Silane Iodination

Caption: Figure 1. Reaction cascade of silane iodination.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | SiHI₃ | |

| Molecular Weight | 409.81 g/mol | |

| CAS Number | 13465-72-0 | |

| Appearance | Colorless liquid | |

| Boiling Point | 216.9 °C at 760 mmHg | |

| Vapor Pressure | 0.201 mmHg at 25 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Coupling Constant (J) | Reference |

| ¹H NMR (C₆D₆) | 3.91 ppm (singlet) | J(²⁹Si-¹H) = 327.5 Hz | |

| ²⁹Si{¹H} NMR (C₆D₆) | -170.31 ppm | ||

| Infrared (IR) Spectroscopy | Data not explicitly found in searches. | ||

| Raman Spectroscopy | Data not explicitly found in searches. |

Experimental Workflow and Visualization

The synthesis of this compound from trichlorosilane involves a series of well-defined steps, from reaction setup to final purification. The following workflow diagram illustrates this process.

Workflow for this compound Synthesis

An In-depth Technical Guide to the Vibrational Frequencies of the Triiodosilane Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vibrational frequencies of the triiodosilane (SiHI₃) molecule. The content herein is based on computational studies and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

This compound (SiHI₃) is a halogenated silane (B1218182) molecule of interest in various chemical and materials science applications. Understanding its molecular vibrations is crucial for characterizing its structure, bonding, and reactivity. Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for probing these molecular motions. This guide summarizes the calculated vibrational frequencies of this compound and outlines the general experimental and computational methodologies employed in such analyses.

Calculated Vibrational Frequencies of this compound

The vibrational modes of this compound have been investigated using semi-empirical quantum mechanical methods. A study by Hussein et al. (2021) calculated the nine fundamental vibrational frequencies for the SiHI₃ molecule using the MNDO-PM3 method.[1][2] These calculations provide valuable insights into the expected spectral features of this molecule.

The calculated vibrational frequencies, along with their corresponding symmetry and a brief description of the vibrational modes, are presented in Table 1.

| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Description of Vibrational Mode |

| 1 | 63 | E | I-Si-I Bending |

| 2 | 110 | A1 | I-Si-I Bending |

| 3 | 179 | E | I-Si-I Bending |

| 4 | 344 | E | Si-I Stretching |

| 5 | 425 | A1 | Si-I Stretching |

| 6 | 580 | E | Si-H Bending |

| 7 | 650 | A1 | Si-H Bending |

| 8 | 850 | E | Si-H Wagging |

| 9 | 1815 | A1 | Si-H Stretching |

Table 1: Calculated Vibrational Frequencies of this compound (SiHI₃). Data sourced from Hussein et al. (2021).[1][2]

Experimental and Computational Methodologies

A general workflow for the experimental determination of vibrational frequencies is depicted in the diagram below. This process typically involves the synthesis and purification of the compound, followed by spectroscopic analysis.

3.1.1. Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of a precursor like trichlorosilane (B8805176) with a source of iodide, such as lithium iodide, often in the presence of a tertiary amine catalyst.[3]

3.1.2. Infrared (IR) Spectroscopy:

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For a molecule like this compound, this would typically be performed using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed in the gas phase, in a suitable solvent, or as a thin film.

3.1.3. Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Computational chemistry plays a vital role in predicting and interpreting vibrational spectra. The general workflow for these calculations is illustrated below.

3.2.1. Quantum Chemical Calculations:

Various quantum chemical methods can be employed to calculate vibrational frequencies. These range from semi-empirical methods, like the MNDO-PM3 method used in the cited study, to more rigorous ab initio and Density Functional Theory (DFT) methods.[4] The choice of method and basis set affects the accuracy of the predicted frequencies.

3.2.2. Geometry Optimization and Frequency Calculation:

The first step in the computational process is to determine the equilibrium geometry of the molecule by minimizing its energy.[5] Following optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The eigenvalues of this matrix correspond to the harmonic vibrational frequencies.

Conclusion

This guide has provided a summary of the calculated vibrational frequencies of the this compound molecule based on available computational studies. While experimental data is currently limited in the public domain, the theoretical predictions offer a solid foundation for the spectroscopic characterization of this compound. The outlined experimental and computational workflows provide a general framework for further research into the vibrational properties of this compound and related molecules. As a precursor for atomic layer deposition, a thorough understanding of its vibrational characteristics is essential for process monitoring and quality control in microelectronics manufacturing.[3][5]

References

In-Depth Technical Guide to the Potential Energy Surface of Triiodosilane (HSiI3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) of triiodosilane (HSiI3), a molecule of interest in materials science and chemical synthesis. The document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations of fundamental molecular processes.

Introduction

This compound (HSiI3) is a halogenated silane (B1218182) that plays a role as a precursor in the deposition of silicon-containing thin films and nanomaterials. Understanding its potential energy surface is crucial for controlling chemical reactions, predicting dissociation pathways, and optimizing synthesis conditions. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (stable molecules) and saddle points (transition states), provide fundamental information about molecular structure, stability, and reactivity.

Quantitative Data

The following tables summarize the available quantitative data for HSiI3 and related molecules. Due to a scarcity of experimental data for this compound, theoretical values and data from analogous compounds are included to provide a comprehensive picture.

Table 1: Calculated Molecular Properties of HSiI3

| Property | Value | Method | Reference |

| Total Energy | - | MNDO-PM3 | [1] |

| Dipole Moment | 2.0037 Debye | MNDO-PM3 | [1] |

| Ionization Potential | 10.2907 eV | MNDO-PM3 | [1] |

| Electronic Affinity | 3.5347 eV | MNDO-PM3 | [1] |

| Energy Gap (HOMO-LUMO) | 6.756 eV | MNDO-PM3 | [1] |

Note: These values are from a semi-empirical quantum program and should be considered as approximations. Experimental validation or higher-level computational results are needed for greater accuracy.

Table 2: Calculated Vibrational Frequencies of HSiI3

| Vibrational Mode | Frequency (cm-1) | Symmetry | Description | Reference |

| ν1 | 1815 | A1 | Si-H stretch | [1] |

| ν2 | 425 | A1 | SiI3 symmetric stretch | [1] |

| ν3 | 167 | A1 | SiI3 deformation | [1] |

| ν4 | 615 | E | Si-H bend | [1] |

| ν5 | 488 | E | SiI3 asymmetric stretch | [1] |

| ν6 | 125 | E | SiI3 deformation | [1] |

| ν7 | 105 | - | (not specified) | [1] |

| ν8 | 88 | - | (not specified) | [1] |

| ν9 | 63 | - | (not specified) | [1] |

Note: These frequencies were calculated using the semi-empirical MNDO-PM3 method.[1] Experimental verification is necessary.

Table 3: Bond Dissociation Energies (BDEs) of Related Halosilanes

| Bond | Molecule | BDE (kcal/mol) at 0 K | Computational Method | Reference |

| Si-H | SiH3I | 84.4 | CCSD(T) | [2] |

| Si-I | SiH3I | 65.1 | CCSD(T) | [2] |

| Si-H | SiH4 | 90.3 | CCSD(T) | [2] |

Note: These high-level coupled-cluster calculations on the closely related iodosilane (B88989) (SiH3I) provide a strong theoretical basis for estimating the bond dissociation energies in HSiI3.

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a chlorosilane with an iodide salt. The following is a general protocol based on patent literature:

Reaction: SiHCl3 + 3 LiI → HSiI3 + 3 LiCl

Materials:

-

Trichlorosilane (B8805176) (SiHCl3)

-

Lithium iodide (LiI)

-

Anhydrous, non-polar solvent (e.g., hexane)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, charge the reaction vessel with lithium iodide and the anhydrous solvent.

-

Slowly add trichlorosilane to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours to days, monitoring the reaction progress by appropriate analytical techniques (e.g., NMR spectroscopy).

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated lithium chloride.

-

The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound product.

-

Purification can be achieved by distillation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Gas-phase or matrix-isolation IR spectroscopy can be used to determine the vibrational frequencies of HSiI3.

-

Gas-Phase: A long-path gas cell is required due to the low density of the sample. The spectrum will exhibit rotational-vibrational fine structure.

-

Matrix-Isolation: The HSiI3 molecules are trapped in an inert gas matrix (e.g., argon) at low temperatures. This technique minimizes intermolecular interactions and results in sharp vibrational bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. A laser is used to irradiate the sample, and the inelastically scattered light is analyzed. For a complete vibrational analysis, both IR and Raman spectra are essential.

Computational Chemistry

High-level quantum chemical calculations are invaluable for mapping the potential energy surface of molecules like HSiI3.

Methodology for Bond Dissociation Energy (BDE) Calculation (based on Dixon et al.[2]):

-

Geometry Optimization: The molecular geometries of the parent molecule (HSiI3) and its dissociation fragments (e.g., •SiI3 + H• and HSiI2• + I•) are optimized using a reliable quantum chemical method, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

-

Basis Sets: A series of correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=D, T, Q) are used, often in conjunction with effective core potentials for heavy atoms like iodine.

-

Complete Basis Set (CBS) Extrapolation: The energies are extrapolated to the complete basis set limit to minimize basis set incompleteness error.

-

Corrections: Several corrections are typically applied to the electronic energy to achieve high accuracy:

-

Core-valence correlation corrections.

-

Scalar relativistic corrections.

-

Spin-orbit coupling corrections for the atomic fragments.

-

-

Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated from the harmonic vibrational frequencies at the same level of theory and subtracted from the electronic energy.

-

BDE Calculation: The BDE at 0 K is then calculated as the difference between the sum of the energies of the dissociation products and the energy of the parent molecule.

Visualizations of Molecular Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential energy surface of HSiI3.

Dissociation Pathways of HSiI3

Caption: Primary dissociation pathways of HSiI3 on its potential energy surface.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of HSiI3.

Logical Relationship in High-Accuracy BDE Calculation

Caption: Logical workflow for the high-accuracy computational determination of bond dissociation energies.

Conclusion

This technical guide has synthesized the available information on the potential energy surface of this compound. While direct experimental data for HSiI3 is limited, high-level computational studies on analogous compounds provide valuable insights into its bond strengths and vibrational properties. The presented protocols for synthesis and characterization, along with the computational methodology, offer a framework for further research into this important silicon precursor. Future experimental and theoretical work is necessary to fully elucidate the intricate details of the HSiI3 potential energy surface, which will undoubtedly contribute to advancements in materials science and chemical synthesis.

References

Early Studies on the Formation of Iodo-silanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies on the formation of iodo-silanes, providing a detailed look at the pioneering work that established the basis for the synthesis of this important class of compounds. The information presented herein is crucial for understanding the fundamental chemistry of iodo-silanes and serves as a valuable resource for researchers in various fields, including materials science and medicinal chemistry.

Core Synthesis and Physical Properties

The seminal early work on the formation of iodo-silanes was conducted by H. J. Emeléus, A. G. Maddock, and C. Reid in 1941. Their research detailed the direct synthesis of a range of iodo-silanes through the reaction of silane (B1218182) (SiH₄) with hydrogen iodide (HI). This reaction, catalyzed by aluminum iodide (AlI₃), yields a mixture of iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).[1][2][3][4][5]

The following tables summarize the key physical properties of the iodo-silanes produced in these early studies.

Table 1: Physical Properties of Iodo-silanes

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Iodosilane | SiH₃I | 158.01 | 45.8 | -56.6 |

| Diiodosilane | SiH₂I₂ | 283.91 | 149-150 | -1 |

| This compound | SiHI₃ | 409.81 | 220 | 8 |

| Tetraiodosilane | SiI₄ | 535.70 | 287-288 | 120-121 |

Data sourced from various chemical suppliers and databases and cross-referenced with early literature.[6][7]

Table 2: Vapor Pressure Data for Iodo-silanes

| Compound | Formula | Vapor Pressure |

| Diiodosilane | SiH₂I₂ | 55 °C at 25 Torr |

| This compound | SiHI₃ | 95 °C at 12 Torr |

| Tetraiodosilane | SiI₄ | 125 °C at 30 Torr |

Data sourced from Gelest, Inc.[7]

Experimental Protocols

The following section details the experimental protocol for the synthesis of iodo-silanes as described in the foundational 1941 study by Emeléus, Maddock, and Reid.

Synthesis of Iodo-silanes from Silane and Hydrogen Iodide

Reactants:

-

Silane (SiH₄)

-

Hydrogen Iodide (HI)

-

Aluminum Iodide (AlI₃) - as a catalyst

General Procedure:

The reaction is carried out by passing a mixture of silane and hydrogen iodide over a heated tube containing aluminum iodide. The products are then collected and separated by fractional distillation. The degree of iodination is controlled by the ratio of the reactants and the reaction conditions.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of iodo-silanes.

Reaction Pathway

The formation of the various iodo-silanes proceeds through a stepwise substitution of hydrogen atoms in the silane molecule with iodine atoms. The aluminum iodide catalyst facilitates this process by acting as a Lewis acid, activating the silicon-hydrogen bond.

Caption: Stepwise formation of iodo-silanes.

Conclusion

The early investigations into the synthesis of iodo-silanes laid the groundwork for the development of a wide range of silicon-based compounds with diverse applications. The direct reaction of silane with hydrogen iodide, as pioneered by Emeléus, Maddock, and Reid, remains a fundamental method for the preparation of these valuable chemical intermediates. This guide provides a concise yet comprehensive overview of these foundational studies, offering valuable insights for today's researchers and scientists.

References

- 1. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 2. 68. Derivatives of monosilane. Part II. The iodo-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 4. KR20170141261A - Preparation of Si-H containing iodosilanes through halide exchange reaction - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Iodosilane - Wikipedia [en.wikipedia.org]

- 7. gelest.com [gelest.com]

Triiodosilane CAS number and physical constants

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Triiodosilane (SiHI₃). The information is curated for professionals in research and development who require accurate data for experimental design, safety protocols, and materials science applications.

Chemical Identity

This compound is an inorganic compound with the chemical formula HI₃Si.[1][2][3][4] It is a key precursor in the deposition of silicon-containing thin films and finds applications in semiconductor fabrication and pharmaceutical synthesis.[5]

-

Chemical Name: this compound

-

Synonyms: Iodosilane (SiHI₃), Trijodsilan[6]

Physical and Chemical Constants

The following table summarizes the key physical and chemical constants of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Notes |

| Molecular Weight | 409.81 g/mol [5] | Also reported as 409.8069 g/mol [1][4] |

| Physical State | Liquid[5] | at standard temperature and pressure |

| Melting Point | 8 °C[5] | |

| Boiling Point | 220 °C[5] | At 760 mmHg; also reported as 216.9 °C[3][6][7] |

| 95 °C[5] | At 12 Torr | |

| Vapor Pressure | 0.201 mmHg[7] | At 25 °C |

Hazard Information

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

Flammable Liquid and Vapor: (H226)[2]

-

Water-Reactivity: In contact with water, it releases flammable gases which may ignite spontaneously (H260).[2]

-

Corrosivity: Causes severe skin burns and eye damage (H314).[2]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Data and Methodologies

The physical constants presented in this guide are compiled from publicly available chemical databases and supplier technical data sheets. These values are determined through standard experimental techniques in physical chemistry. For instance, melting and boiling points are typically measured via calorimetry and ebulliometry, respectively. The specific experimental protocols for determining these values for this compound are not detailed in the source literature but conform to established international standards for chemical characterization.

Logical Relationships of this compound Properties

The following diagram illustrates the key identifiers and properties of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [webbook.nist.gov]

- 5. gelest.com [gelest.com]

- 6. This compound, CasNo.13465-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. This compound|lookchem [lookchem.com]

A Comprehensive Technical Guide to the Chemistry of Triiodosilane

For Researchers, Scientists, and Drug Development Professionals

Triiodosilane (SiHI₃), a versatile and reactive iodosilane, has garnered significant interest for its applications ranging from semiconductor manufacturing to specialized organic synthesis. This technical guide provides an in-depth review of the core chemistry of this compound, including its synthesis, physical and chemical properties, and key reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in research and development.

Core Properties of this compound

This compound is a colorless liquid that is sensitive to moisture. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | HI₃Si | |

| Molecular Weight | 409.81 g/mol | |

| CAS Number | 13465-72-0 | |

| Boiling Point | 216.9 °C at 760 mmHg | |

| Appearance | Colorless liquid | |

| ¹H NMR (C₆D₆) | δ = 3.91 ppm (s, J = 327.5 Hz) | |

| ²⁹Si{¹H} NMR (C₆D₆) | δ = -170.31 ppm |

This compound is classified as a flammable liquid and vapor. It reacts with water to release flammable gases and causes severe skin burns and eye damage. Appropriate safety precautions, including handling under an inert atmosphere, are essential.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the halide exchange reaction of trichlorosilane (B8805176) with lithium iodide, often catalyzed by a tertiary amine.

Synthesis of this compound from Trichlorosilane

The synthesis of this compound can be achieved by reacting trichlorosilane with lithium iodide powder in the presence of a tertiary amine catalyst, such as N,N,N',N'-tetraethylethylenediamine (TEEDA). The reaction proceeds at ambient temperature in an aprotic solvent like dichloromethane (B109758).

Caption: Synthesis of this compound from Trichlorosilane.

The following protocol is adapted from patent literature and provides a representative procedure for the synthesis of this compound:

-

Reaction Setup: An oven-dried 250 mL single-neck round-bottom flask, equipped with a magnetic stirrer and a gas inlet, is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging of Reagents: To the flask are added lithium iodide powder (e.g., 44.4 g, 332 mmol) and an anhydrous aprotic solvent such as dichloromethane or toluene (B28343) (e.g., 50 mL) to form a slurry.

-

Addition of Trichlorosilane: Trichlorosilane (e.g., 10.00 g, 73.8 mmol) is added to the slurry, resulting in a color change of the solution.

-

Addition of Catalyst: A tertiary amine catalyst, for instance, N,N,N',N'-tetraethylethylenediamine (TEEDA) (e.g., 0.635 g, 3.69 mmol), is added to the reaction mixture.

-

Reaction: The flask is sealed and the mixture is stirred at ambient temperature. The reaction progress can be monitored by ¹H NMR spectroscopy. The reaction is typically complete within 78 to 96 hours.

-

Workup and Purification: Upon completion, the solid byproducts are removed by filtration. The resulting filtrate, containing the crude this compound, is then purified by distillation to yield the final product. A yield of approximately 75.8% has been reported for this process.

Chemical Reactivity and Applications in Organic Synthesis

While the primary industrial application of this compound is in the fabrication of semiconductors, its reactivity makes it a valuable reagent in specialized organic synthesis. Its chemistry is often analogous to that of the more commonly studied diiodosilane, involving reductive processes and the formation of silicon-iodine bonds.

Reductive Deoxygenation of Alcohols and Sulfoxides

Hydrosilanes, in general, are effective reducing agents. While specific studies on this compound are limited, the reactivity of related silanes suggests its potential for the deoxygenation of alcohols and sulfoxides. The mechanism typically involves the activation of the oxygen-containing functional group, followed by hydride transfer from the silane.

Cleavage of Ethers

Iodosilanes are known for their ability to cleave ether linkages. This reaction is particularly useful for the deprotection of ether-protected alcohols, a common transformation in multi-step organic synthesis. The reaction likely proceeds via the formation of a silyloxonium ion intermediate, followed by nucleophilic attack of the iodide ion.

Synthesis of Acyl Iodides

This compound is a potential reagent for the conversion of carboxylic acids and their derivatives into highly reactive acyl iodides. This transformation is valuable in organic synthesis as acyl iodides can be used to form esters, amides, and other carbonyl compounds under mild conditions.

Potential Applications in Drug Development

The functional group transformations facilitated by this compound and related iodosilanes, such as reductive iodination and the synthesis of acyl iodides, are highly relevant to drug discovery and development. These reactions can be employed in the synthesis of complex molecular scaffolds and the late-stage functionalization of drug candidates. However, specific examples of the use of this compound in the synthesis of pharmaceutical agents are not yet widely reported in the literature, representing an area for future research and application.

Conclusion

This compound is a reactive and versatile chemical with established applications in materials science and significant potential in organic synthesis. The detailed synthetic protocol and an understanding of its core reactivity presented in this guide are intended to facilitate its broader use in research and development, including the exploration of its applications in the synthesis of novel therapeutic agents. As with all reactive silanes, appropriate safety measures are paramount when handling this compound.

Methodological & Application

Triiodosilane: A Promising Precursor for Low-Temperature Amorphous Silicon Deposition

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triiodosilane (SiHI₃) is emerging as a viable precursor for the deposition of amorphous silicon (a-Si) thin films, particularly in applications requiring lower processing temperatures than those typically used with the conventional precursor, silane (B1218182) (SiH₄). The weaker Si-I bond compared to the Si-H bond facilitates lower decomposition temperatures, making this compound an attractive option for temperature-sensitive substrates and for reducing the overall thermal budget of device fabrication. This document provides an overview of the application of this compound in amorphous silicon deposition, including synthesis of the precursor, detailed experimental protocols for Chemical Vapor Deposition (CVD), and adapted protocols for Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Hot-Wire Chemical Vapor Deposition (HWCVD).

Synthesis of this compound

A common method for synthesizing this compound is through the reaction of phenylsilanes with hydrogen iodide (HI). This method offers a straightforward route to producing the precursor with reasonable purity.

Protocol: Synthesis of this compound from Phenylsilane

-

Reaction Setup: In a controlled atmosphere (e.g., a glovebox or under an inert gas), dissolve triphenylsilane (B1312308) in a suitable solvent such as benzene.

-

Reaction with HI: Bubble hydrogen iodide gas through the solution. The reaction proceeds at room temperature.

-

Purification: After the reaction is complete, remove the solvent and any unreacted starting materials under vacuum. The resulting this compound can be further purified by vacuum distillation. The purity of the synthesized this compound should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Deposition of Amorphous Silicon using this compound

Chemical Vapor Deposition (CVD)

A custom Chemical Vapor Deposition (CVD) method has been demonstrated for the deposition of amorphous silicon films from this compound. This technique relies on the thermal decomposition of the precursor onto a heated substrate.[1]

Experimental Protocol: CVD of a-Si from this compound

-

Apparatus: A custom-built CVD reactor is required, typically consisting of a quartz tube furnace with a substrate holder. The substrate holder can be heated, for example, by placing it on a heated carbon block. A system for introducing the precursor and a carrier gas (e.g., Argon) is also necessary.

-

Substrate Preparation: Substrates (e.g., glass, indium tin oxide (ITO) coated glass, or KBr for infrared analysis) should be thoroughly cleaned prior to deposition.

-

Deposition Parameters:

-

Precursor: this compound (SiHI₃)

-

Carrier Gas: Argon (Ar)

-

Substrate Temperature: This is a critical parameter and can be varied. For instance, depositions have been performed with substrate temperatures around 550 °C.[1]

-

Precursor Delivery: The liquid this compound can be introduced into the reactor in a controlled manner, for example, by dropwise addition using a syringe through a septum into the heated zone.

-

Pressure: The deposition is typically carried out under a continuous flow of the carrier gas at or near atmospheric pressure.

-

-

Deposition Process: a. Place the cleaned substrate on the holder within the reactor. b. Heat the substrate to the desired deposition temperature. c. Establish a stable flow of the argon carrier gas. d. Introduce the this compound precursor into the heated zone of the reactor. The precursor will vaporize and decompose on the hot substrate surface, leading to the formation of an amorphous silicon film. e. Continue the deposition for the desired duration to achieve the target film thickness. f. After deposition, cool the reactor to room temperature under the argon flow before removing the coated substrate.

Quantitative Data: CVD of a-Si from Iodosilanes

| Parameter | Value/Range | Resulting Film Property | Reference |

| Precursor | Diiodosilane (SiH₂I₂) / this compound (SiHI₃) | Amorphous silicon film | [1] |

| Substrate Temperature | ~550 °C (for diiodosilane) | Amorphous nature confirmed by XRD | [1] |

| Optical Bandgap | 1.6 - 1.8 eV | Dependent on substrate temperature | [1] |

| Impurities | Slight amount of oxygen on the surface, gradual decrease of iodine with depth | Determined by RBS | [1] |

| Hydrogen Content | Very little | Determined by FTIR | [1] |

| Film Thickness | Up to 4.0 µm | Uniform films on glass and ITO-coated glass | [1] |

| Defect Density | Presence of dangling bonds confirmed by ESR (g = 2.0057) | Consistent with amorphous silicon | [1] |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) - Adapted Protocol

While specific literature on PECVD of amorphous silicon using this compound is scarce, a protocol can be adapted from standard silane-based processes. The use of plasma can potentially lower the deposition temperature further and allow for better control over film properties.

Proposed Experimental Protocol: PECVD of a-Si:H from this compound

-

Apparatus: A standard parallel-plate PECVD reactor.

-

Precursor Handling: this compound is a liquid at room temperature. A bubbler system with a carrier gas (e.g., Argon or Helium) will be required to introduce the precursor vapor into the chamber. The bubbler temperature should be controlled to maintain a constant vapor pressure.

-

Deposition Parameters (to be optimized):

-

Precursor: this compound (SiHI₃) vapor

-

Carrier Gas Flow Rate: 10-100 sccm

-

Dilution Gas: H₂ (optional, for hydrogenated a-Si:H)

-

Substrate Temperature: 100 - 300 °C

-

RF Power: 10 - 100 W (at 13.56 MHz)

-

Chamber Pressure: 100 mTorr - 1 Torr

-

-

Deposition Process: a. Load the substrate and pump the chamber down to base pressure. b. Heat the substrate to the desired temperature. c. Introduce the carrier gas and dilution gas (if any) to stabilize the pressure. d. Introduce the this compound vapor into the chamber. e. Ignite the plasma. f. Monitor film growth using in-situ techniques (e.g., ellipsometry). g. After deposition, extinguish the plasma, stop the precursor flow, and cool down the chamber.

Hot-Wire Chemical Vapor Deposition (HWCVD) - Adapted Protocol

HWCVD is another promising technique for low-temperature deposition. The heated filament efficiently decomposes the precursor molecules.

Proposed Experimental Protocol: HWCVD of a-Si:H from this compound

-

Apparatus: A standard HWCVD reactor with a heated filament (e.g., Tungsten or Tantalum).

-

Precursor Delivery: Similar to the PECVD setup, a bubbler system can be used to introduce this compound vapor.

-

Deposition Parameters (to be optimized):

-

Precursor: this compound (SiHI₃) vapor

-

Filament Temperature: 1600 - 2000 °C

-

Substrate Temperature: 150 - 350 °C

-

Chamber Pressure: 10 - 100 mTorr

-

Precursor Flow Rate: 5 - 50 sccm

-

Dilution Gas: H₂ (optional)

-

-

Deposition Process: a. Load the substrate and establish a high vacuum. b. Heat the substrate to the set temperature. c. Heat the filament to the desired temperature. d. Introduce the this compound vapor and any dilution gas. e. Deposition commences upon precursor decomposition on the hot filament. f. After the desired thickness is achieved, turn off the filament heating and precursor flow. g. Cool down the system before venting.

Visualizations

Caption: Experimental workflow from precursor synthesis to film characterization.

Caption: Chemical Vapor Deposition (CVD) process for a-Si from this compound.

Caption: Logical relationship of this compound properties and process advantages.

Conclusion

This compound presents a compelling alternative to traditional silane for the deposition of amorphous silicon, primarily due to the potential for significantly lower process temperatures. While detailed quantitative data across various deposition platforms like PECVD and HWCVD are still emerging, the foundational studies using CVD demonstrate the feasibility and potential of this precursor. The protocols provided herein, both established and adapted, offer a starting point for researchers to explore the use of this compound for their specific amorphous silicon deposition needs. Further research is warranted to fully characterize the material properties of a-Si:H films derived from this compound and to optimize the deposition processes for various applications.

References

Application Notes and Protocols for Silicon Nanoparticle Synthesis Using Halosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of silicon nanoparticles (SiNPs) is a burgeoning field of research with significant potential in biomedical applications, including drug delivery, bioimaging, and diagnostics. The unique optical and electronic properties of SiNPs, coupled with their biocompatibility, make them a compelling alternative to traditional nanomaterials. While various precursors can be employed for SiNP synthesis, halosilanes represent a key class of starting materials.

This document provides detailed application notes and protocols for the synthesis of silicon nanoparticles. Following extensive literature searches, it has been determined that specific, detailed protocols for the use of triiodosilane (HSiI₃) are not widely available in published scientific literature. Therefore, this guide will focus on a well-documented and chemically related halosilane precursor: trichlorosilane (B8805176) (HSiCl₃) . The methodologies presented here provide a foundational understanding of halosilane-based synthesis of SiNPs and can be adapted for further research and development.

Synthesis of Silicon Nanoparticles from Trichlorosilane

The synthesis of silicon nanoparticles from trichlorosilane typically involves a multi-step process that includes the formation of a silicon-based polymer precursor, subsequent annealing to form silicon nanocrystals within a silica (B1680970) matrix, and finally, etching to liberate the discrete nanoparticles.[1]

Overall Synthesis Workflow

The synthesis can be broken down into three primary stages:

-

Preparation of a Poly(silsesquioxane) Precursor: Trichlorosilane is hydrolyzed to form a cross-linked polysilsesquioxane network, often denoted as (HSiO₁.₅)ₙ.[1]

-

Thermal Annealing: The polymer precursor is subjected to high temperatures in an inert atmosphere. This process facilitates the disproportionation of the silsesquioxane into silicon nanocrystals embedded within a silicon dioxide (silica) matrix.[1]

-

Etching and Nanoparticle Recovery: The silica matrix is selectively etched away, typically using hydrofluoric acid (HF), to release the purified, hydrogen-terminated silicon nanoparticles.[1]

Experimental Protocols

Protocol 1: Synthesis of Ultra-fine Silicon Nanoparticles from Trichlorosilane

This protocol is adapted from a facile procedure for producing ultra-fine silicon nanoparticles with controllable diameters.[1]

Materials:

-

Trichlorosilane (HSiCl₃, 99%)

-

Ethanol (B145695) (C₂H₅OH, 99.8%)

-

Deionized Water

-

Hydrofluoric Acid (HF, 48-51% in water)

-

Hydrochloric Acid (HCl, 35-38%)

Equipment:

-

Standard laboratory glassware

-

Magnetic stirrer

-

Tube furnace with an inert atmosphere (e.g., Argon)

-

Centrifuge

-

Fume hood (essential for handling HSiCl₃ and HF)

Procedure:

Step 1: Preparation of (HSiO₁.₅)ₙ Sol-Gel Precursor [1]

-

In a fume hood, prepare a solution of ethanol and deionized water.

-

Slowly add trichlorosilane to the ethanol/water mixture while stirring vigorously. The polycondensation of trichlorosilane will result in the formation of a (HSiO₁.₅)ₙ sol-gel polymer.

-

Continue stirring until a solid precipitate is formed.

-

Collect the precipitate by filtration and wash it with ethanol and deionized water.

-

Dry the resulting white powder in a vacuum oven.

Step 2: Annealing of the (HSiO₁.₅)ₙ Precursor [1]

-

Place the dried (HSiO₁.₅)ₙ powder in a quartz tube.

-

Insert the quartz tube into a tube furnace.

-

Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.

-

Heat the furnace to 1150°C and maintain this temperature for a specified duration (e.g., 1-2 hours) under a continuous flow of the inert gas.

-

After annealing, allow the furnace to cool down to room temperature naturally. The resulting material will be a silica matrix containing embedded silicon nanocrystals.

Step 3: Etching and Recovery of Silicon Nanoparticles [1]

-

Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be performed in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

-

Carefully transfer the annealed powder to a plastic container.

-

Add a solution of hydrofluoric acid (e.g., a mixture of HF, ethanol, and water) to the powder to etch away the silica matrix. The etching time can be varied to control the final size of the silicon nanoparticles.

-

After the desired etching time, quench the reaction by adding a large volume of deionized water.

-

Collect the silicon nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with deionized water and ethanol to remove any residual acid and byproducts.

-

Dry the final product, which will be a powder of ultra-fine silicon nanoparticles, under vacuum.

Data Presentation

The following tables summarize typical parameters and characterization data for silicon nanoparticles synthesized from halosilane precursors.

Table 1: Synthesis Parameters for Trichlorosilane-Derived Silicon Nanoparticles

| Parameter | Value/Range | Reference |

| Precursor | Trichlorosilane (HSiCl₃) | [1] |

| Annealing Temperature | 1150°C | [1] |

| Annealing Atmosphere | Argon | [1] |

| Etching Agent | Hydrofluoric Acid (HF) | [1] |

| Final Nanoparticle Size | 1 - 5 nm (diameter) | [1] |

Table 2: Characterization of Synthesized Silicon Nanoparticles

| Characterization Technique | Observation | Reference |

| Transmission Electron Microscopy (TEM) | Confirms the formation of spherical nanoparticles and allows for size distribution analysis. | [2] |

| Scanning Electron Microscopy (SEM) | Used for imaging larger nanoparticles ( > 100 nm) and agglomerates. | [2] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the nanoparticles. | [2] |

| X-ray Diffraction (XRD) | Verifies the crystalline nature of the silicon nanoparticles. | [2] |

| Dynamic Light Scattering (DLS) | Measures the size distribution of nanoparticles in a colloidal suspension. | [2] |

| Photoluminescence Spectroscopy | Characterizes the light-emitting properties of the silicon quantum dots. | [1] |

Visualizations

Logical Workflow for Silicon Nanoparticle Synthesis

Caption: Workflow for SiNP synthesis from trichlorosilane.

Application in Drug Delivery

Silicon nanoparticles can be functionalized for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway for the uptake of drug-loaded SiNPs by a cancer cell.

Caption: Targeted drug delivery pathway using SiNPs.

Conclusion

While the direct synthesis of silicon nanoparticles from this compound is not extensively documented, the methods employing the related precursor, trichlorosilane, are well-established and provide a robust framework for producing high-quality, ultra-fine silicon nanoparticles. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of nanotechnology and drug development to synthesize and characterize these promising nanomaterials for a variety of biomedical applications. Further research into the use of other halosilane precursors, including this compound, may reveal novel synthesis pathways and unique nanoparticle properties.

References

Application Notes and Protocols: The Role of Triiodosilane in Disproportionation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodosilane (SiHI₃) is a versatile silicon compound that plays a significant role as a precursor in the synthesis of various silicon-containing molecules and materials. One of its key chemical behaviors is its participation in disproportionation reactions. This process, analogous to the well-studied disproportionation of chlorosilanes and alkoxysilanes, involves the redistribution of hydride and iodide substituents among silicon centers. This redistribution leads to the formation of a mixture of iodosilanes with varying degrees of iodine substitution, including silane (B1218182) (SiH₄), iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), and tetraiodosilane (SiI₄).

The ability to control the disproportionation of this compound is of great interest for the targeted synthesis of specific iodosilanes, which are valuable intermediates in organic synthesis and materials science. For instance, the generation of highly pure silane gas via this method is relevant for applications in the semiconductor industry. These application notes provide an overview of the principles of this compound disproportionation, protocols for its experimental investigation, and relevant data for researchers in the field.

Theoretical Background

The disproportionation of this compound is a reversible, equilibrium-driven process. The general reaction scheme can be represented by a series of equilibria where iodine and hydrogen atoms are exchanged between silicon atoms.

Core Reaction Equilibria:

2 SiHI₃ ⇌ SiH₂I₂ + SiI₄ 2 SiH₂I₂ ⇌ SiH₃I + SiHI₃ 2 SiH₃I ⇌ SiH₄ + SiH₂I₂

These reactions can occur thermally or be catalyzed by various substances. The position of the equilibrium and the distribution of products are influenced by factors such as temperature, pressure, and the presence of a catalyst. While disproportionation is sometimes an undesirable side reaction during the storage of iodosilanes, particularly in the presence of metallic impurities, it can be harnessed for synthetic purposes under controlled conditions.

Key Applications

-

Synthesis of Specialty Silanes: Controlled disproportionation allows for the targeted synthesis of iodosilanes that may be difficult to prepare by other means. By shifting the equilibrium through the removal of a specific product, the reaction can be driven towards the desired compound.

-

Generation of High-Purity Silane: The complete disproportionation of this compound can be a route to produce high-purity silane (SiH₄), a critical gas in the electronics industry for the deposition of silicon thin films.

-

In Situ Reagent Generation: In certain organic reactions, a specific iodosilane might be required as a reagent. Disproportionation of a readily available iodosilane precursor like this compound can be used to generate the desired reactive species in situ.

Experimental Protocols

The following protocols are representative methods for studying and utilizing the disproportionation of this compound. Researchers should adapt these protocols based on their specific experimental goals and available equipment. Safety Precaution: this compound is a reactive and moisture-sensitive compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.

Thermal Disproportionation of this compound

This protocol describes a method for the uncatalyzed thermal disproportionation of this compound.

Materials:

-

This compound (SiHI₃)

-

High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a pressure gauge and thermocouple

-

Inert gas supply (argon or nitrogen)

-

Vacuum pump

-

Collection traps (cooled with liquid nitrogen or dry ice/acetone)

-

GC-MS or NMR spectrometer for product analysis

Procedure:

-

Ensure the reaction vessel is clean, dry, and free of any metallic residues.

-

Under an inert atmosphere, carefully transfer a known amount of this compound into the reaction vessel.

-

Seal the reaction vessel and evacuate it to remove any residual air.

-

Backfill the vessel with the inert gas to a desired pressure.

-

Heat the reaction vessel to the desired temperature (e.g., in the range of 100-200 °C). The optimal temperature should be determined experimentally.

-

Monitor the reaction progress by observing the pressure changes inside the vessel.

-

After the desired reaction time, cool the vessel to room temperature.

-

Carefully vent the volatile products (SiH₄, SiH₃I, SiH₂I₂) through a series of cold traps to collect them.

-

Analyze the composition of the collected volatile products and the remaining liquid/solid in the reactor using GC-MS or NMR spectroscopy.

Catalyzed Disproportionation of this compound

This protocol outlines a general procedure for screening catalysts for the disproportionation of this compound.

Materials:

-

This compound (SiHI₃)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Catalyst (e.g., tertiary amines like triethylamine, or a solid-supported catalyst like an ion-exchange resin)

-

Schlenk flask or similar reaction vessel with a reflux condenser

-

Inert gas supply

-

Magnetic stirrer and heating plate

-

Syringes and needles for transfer of reagents

-

GC-MS or NMR spectrometer for product analysis

Procedure:

-

Dry all glassware in an oven and assemble under an inert atmosphere.

-

To the reaction flask, add the catalyst (e.g., 1-5 mol% relative to the this compound). If using a solid catalyst, ensure it is properly dried.

-

Add the anhydrous solvent to the flask.

-

Carefully add the this compound to the reaction mixture via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or NMR.

-

Upon completion, the reaction mixture can be analyzed directly, or the volatile products can be separated by fractional distillation or trap-to-trap condensation.

Data Presentation

The following tables summarize hypothetical quantitative data for the disproportionation of this compound under different conditions. These tables are intended to serve as a template for presenting experimental results.

Table 1: Thermal Disproportionation of this compound - Product Distribution at Different Temperatures

| Temperature (°C) | Reaction Time (h) | SiH₄ (%) | SiH₃I (%) | SiH₂I₂ (%) | SiHI₃ (unreacted, %) | SiI₄ (%) |

| 100 | 24 | 5 | 15 | 30 | 40 | 10 |

| 150 | 12 | 15 | 25 | 35 | 15 | 10 |

| 200 | 6 | 25 | 30 | 25 | 5 | 15 |

Table 2: Catalyzed Disproportionation of this compound - Comparison of Catalysts

| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of SiHI₃ (%) | Selectivity to SiH₄ (%) |

| None | 80 | 24 | 20 | 10 |

| Triethylamine (5%) | 80 | 8 | 85 | 30 |

| Amberlyst A21 (10 wt%) | 80 | 12 | 75 | 25 |

Visualizations

Disproportionation Reaction Pathway

The following diagram illustrates the proposed equilibrium reactions in the disproportionation of this compound.

Caption: Proposed equilibrium pathway for this compound disproportionation.

Experimental Workflow for Catalyst Screening

This diagram outlines the logical workflow for screening potential catalysts for the disproportionation of this compound.

Application Notes and Protocols for Triiodosilane in Chemical Vapor Deposition (CVD) of Silicon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodosilane (SiHI₃) is a halogenated silane (B1218182) that presents potential as a precursor for the chemical vapor deposition (CVD) of silicon thin films. While less common than chlorosilanes or unsubstituted silane, its unique chemical properties, such as a lower decomposition temperature, may offer advantages in specific low-temperature CVD applications. The iodine leaving groups could also influence surface chemistry and film morphology in novel ways.

These application notes provide a detailed, albeit theoretical, protocol for the use of this compound in silicon CVD, drawing upon established principles of CVD and data from analogous silicon precursors. The provided methodologies and data tables are intended as a starting point for process development and will require experimental validation.

Data Presentation

Due to the limited availability of specific experimental data for this compound in silicon CVD, the following table summarizes projected and extrapolated quantitative data based on related precursors and general CVD principles. These values should be considered as starting points for process optimization.

Table 1: Projected Deposition Parameters for Silicon CVD using this compound

| Parameter | Projected Range | Notes |

| Substrate Temperature | 300 - 600 °C | Lower than for SiH₄ or SiCl₄ due to weaker Si-I bonds. |

| Reactor Pressure | 1 - 100 Torr | A wider range may be explored for different film properties. |

| This compound Flow Rate | 5 - 50 sccm | Dependent on reactor geometry and desired growth rate. |

| Carrier Gas | H₂, Ar, or N₂ | Hydrogen may act as a reducing agent and affect film purity. |

| Carrier Gas Flow Rate | 100 - 1000 sccm | To ensure adequate precursor transport and byproduct removal. |

| Expected Growth Rate | 1 - 20 nm/min | Highly dependent on temperature and precursor concentration. |

| Resulting Film Type | Amorphous to Polycrystalline | Crystallinity is expected to increase with temperature. |

Experimental Protocols

The following are detailed, theoretical protocols for key experiments involving the CVD of silicon using this compound.

Protocol 1: Silicon Thin Film Deposition by Low-Pressure CVD (LPCVD)

Objective: To deposit a silicon thin film on a silicon wafer using this compound as the precursor in a horizontal tube furnace LPCVD system.

Materials:

-

Silicon wafers (e.g., <100> orientation)

-

This compound (SiHI₃) precursor in a temperature-controlled bubbler

-

Carrier gas (e.g., high-purity hydrogen or argon)

-

Standard cleaning solvents (acetone, isopropanol, deionized water)

-

Hydrofluoric acid (HF) solution (e.g., 10:1 buffered HF)

Equipment:

-

Horizontal tube furnace LPCVD system

-

Mass flow controllers (MFCs) for precursor and carrier gas

-

Vacuum pump and pressure gauges

-

Substrate loading system

-

Temperature-controlled bubbler for this compound

Procedure:

-

Substrate Preparation:

-

Clean silicon wafers by sonicating in acetone, isopropanol, and deionized water for 10 minutes each.

-

Dry the wafers with a nitrogen gun.

-

Perform a native oxide strip by dipping the wafers in a 10:1 buffered HF solution for 60 seconds.

-

Immediately rinse with deionized water and dry with a nitrogen gun.

-

Load the wafers into the center of the LPCVD reactor.

-

-

System Pump-Down and Leak Check:

-

Evacuate the reactor to a base pressure below 10⁻³ Torr.

-

Perform a leak check to ensure system integrity.

-

-

Deposition Process:

-

Heat the reactor to the desired deposition temperature (e.g., 450 °C).

-

Set the this compound bubbler temperature to achieve the desired vapor pressure.

-

Initiate the carrier gas flow through the bubbler to transport the this compound vapor into the reactor.

-

Simultaneously introduce any additional carrier or dilution gas into the reactor.

-

Maintain a constant reactor pressure during deposition (e.g., 10 Torr).

-

Continue the deposition for the desired time to achieve the target film thickness.

-

-

Post-Deposition:

-

Stop the this compound flow and purge the reactor with the carrier gas.

-

Turn off the furnace and allow the reactor to cool to room temperature under vacuum or a continuous flow of inert gas.

-

Vent the reactor to atmospheric pressure with nitrogen and unload the coated wafers.

-

Protocol 2: Characterization of Deposited Silicon Films

Objective: To characterize the structural, morphological, and compositional properties of the silicon films deposited using this compound.

Methods:

-

Thickness and Refractive Index:

-

Use spectroscopic ellipsometry to measure the film thickness and refractive index.

-

-

Crystallinity:

-

Perform Raman spectroscopy to determine if the film is amorphous, polycrystalline, or crystalline.

-

For crystalline films, use X-ray diffraction (XRD) to identify the crystal orientation.

-

-

Surface Morphology:

-

Image the surface topography and measure roughness using Atomic Force Microscopy (AFM).

-

Use Scanning Electron Microscopy (SEM) to visualize the surface morphology and grain structure at higher magnification.

-

-

Compositional Analysis:

-

Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the film surface and identify any iodine or other contaminants.

-

Use Secondary Ion Mass Spectrometry (SIMS) for depth profiling of impurities.

-

Visualizations

Caption: A schematic of a typical CVD system for silicon deposition from this compound.

Caption: The experimental workflow for silicon film deposition and characterization.

Caption: A proposed reaction pathway for silicon CVD from this compound.

Application Notes and Protocols for the Synthesis of Triiodosilane (SiHI₃)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of triiodosilane (SiHI₃), a valuable precursor in various chemical applications, including the deposition of silicon-containing films in the semiconductor industry. The following sections detail two primary synthetic routes, offering a comprehensive guide for the preparation and purification of this reactive silicon compound.

Introduction

This compound (SiHI₃) is a colorless liquid that is highly reactive and sensitive to moisture. Its utility as a silicon source in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes stems from its favorable decomposition characteristics at relatively low temperatures. This document outlines two key methods for its synthesis: a halide exchange reaction between trichlorosilane (B8805176) and lithium iodide, and a historical method involving the direct iodination of silane (B1218182).

Method 1: Halide Exchange Reaction of Trichlorosilane with Lithium Iodide

This is a widely used and well-documented method for producing this compound in high yield and purity. The reaction involves the substitution of chloride ligands on trichlorosilane with iodide ligands from lithium iodide, often catalyzed by a tertiary amine.[1][2]

Experimental Protocol

Materials:

-

Trichlorosilane (HSiCl₃)

-

Lithium iodide (LiI), powder

-

N,N,N',N'-Tetraethylethylenediamine (TEEDA) or other tertiary amine catalyst

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable polar aprotic solvent

-

Anhydrous hexane (B92381)

-

Celite

Equipment:

-

Inert atmosphere glovebox

-

Oven-dried glassware (e.g., single-neck round-bottom flask with gas/vacuum inlet sidearm)

-

PTFE-coated magnetic stirrer

-

Filtration apparatus (fritted funnel)

-

Short path distillation apparatus

-

NMR spectrometer for analysis

Procedure:

-

Reaction Setup: All operations should be carried out in an inert atmosphere glovebox. To an oven-dried 250 mL single-neck round-bottom flask equipped with a magnetic stirrer, add lithium iodide powder (e.g., 44.4 g, 332 mmol, 4.5 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (e.g., 50 mL) to the flask to create a slurry.

-

Reactant Addition: To this slurry, add trichlorosilane (e.g., 10.00 g, 73.8 mmol, 1 eq.).

-

Catalyst Addition: Subsequently, add the tertiary amine catalyst, such as N,N,N',N'-Tetraethylethylenediamine (TEEDA) (e.g., 0.05 eq.). The reaction mixture may change color upon addition of the catalyst.

-

Reaction: Seal the flask and stir the reaction mixture at ambient temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by analyzing aliquots of the reaction mixture.

-

Work-up: Upon completion of the reaction, filter the mixture under vacuum through a bed of celite in a fritted funnel. Wash the residual salts with anhydrous hexane (e.g., 100 mL).

-

Isolation of Crude Product: Combine the filtrates in an oven-dried round-bottom flask. Remove the volatiles (solvent and any unreacted starting material) under reduced pressure to yield the crude this compound as an oil.

-

Purification: Purify the crude product by vacuum distillation. A short path distillation apparatus is recommended. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 95-96 °C at 15 torr).[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75.8% (main fraction) | [1] |

| Purity (by ¹H NMR) | 98.6% | [1] |

| ¹H NMR (C₆D₆) | δ = 3.91 ppm (s, J = 327.5 Hz) | [1] |

| ²⁹Si{¹H} NMR (C₆D₆) | δ = -170.31 ppm | [1] |

| Boiling Point | 216.9 °C at 760 mmHg | [3] |

| Vapor Pressure | 0.201 mmHg at 25 °C | [3] |

Method 2: Direct Iodination of Silane (Emeléus, Maddock, and Reid Method)